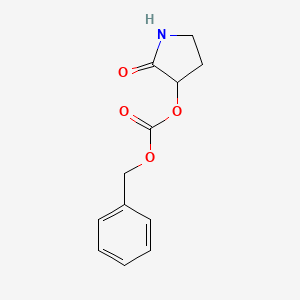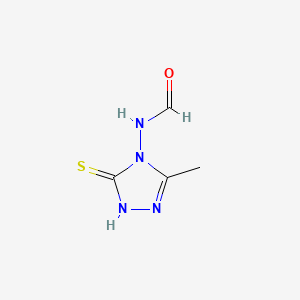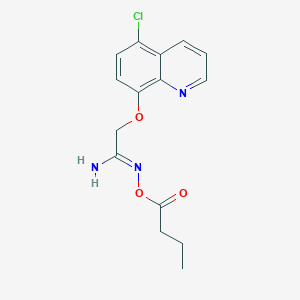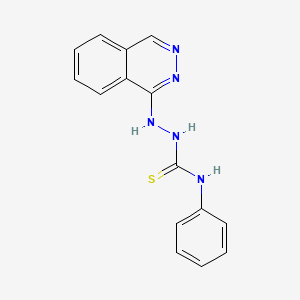
2-Bromo-2-(diphenylphosphoryl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-2-hydroxyethyl)diphenylphosphine oxide: is an organophosphorus compound with the molecular formula C14H14BrO2P. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a diphenylphosphine oxide moiety. It is a white solid that is soluble in polar organic solvents and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a bromoethanol derivative. One common method is the reaction of diphenylphosphine oxide with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The phosphine oxide moiety can be reduced to phosphine under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: The major products are the corresponding substituted phosphine oxides.
Oxidation Reactions: The major product is the corresponding carbonyl compound.
Reduction Reactions: The major product is the corresponding phosphine.
Aplicaciones Científicas De Investigación
Chemistry: (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also used in the preparation of phosphine ligands for catalysis.
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of biologically active phosphine derivatives
Industry: In the industrial sector, (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. The phosphine oxide moiety can also participate in coordination chemistry, forming complexes with metal ions.
Comparación Con Compuestos Similares
Diphenylphosphine oxide: Lacks the bromo and hydroxyl groups, making it less reactive in substitution reactions.
(2-Hydroxyethyl)diphenylphosphine oxide: Similar structure but without the bromine atom, leading to different reactivity.
(1-Chloro-2-hydroxyethyl)diphenylphosphine oxide: Similar compound with chlorine instead of bromine, which affects its reactivity and applications.
Uniqueness: (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide is unique due to the presence of both a bromine atom and a hydroxyl group, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis and industrial applications.
Propiedades
Número CAS |
59875-46-6 |
|---|---|
Fórmula molecular |
C14H14BrO2P |
Peso molecular |
325.14 g/mol |
Nombre IUPAC |
2-bromo-2-diphenylphosphorylethanol |
InChI |
InChI=1S/C14H14BrO2P/c15-14(11-16)18(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
Clave InChI |
ZZBLALRCODDIQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)



![Furan, tetrahydro-2-[(2-methoxyphenoxy)methyl]-](/img/structure/B12898986.png)

![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)

![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)




